7-Methyl-1-octene

描述

Significance of Branched α-Olefins in Contemporary Chemical Research

Branched α-olefins, a specific category of higher olefins, are distinguished by a hydrocarbon branch along their main carbon chain. This structural feature imparts unique physical and chemical properties that are highly sought after in various applications. The introduction of branches is a key strategy for producing synthetic lubricants, highly transparent plastics, and advanced gas separation membranes. uni-bayreuth.de In the polymer industry, branched α-olefins are used as comonomers in the production of polyethylene (B3416737) and polypropylene, influencing the properties of the resulting plastics. knowledge-sourcing.comresearchgate.net

The demand for branched α-olefins is on the rise, driven by the expansion of industries such as personal care, automotive, and packaging. marketresearchfuture.com They are essential intermediates for manufacturing surfactants, detergents, plasticizer alcohols, and specialty chemicals. americanchemistry.commarketresearchfuture.com For instance, they are used in the formulation of high-performance synthetic lubricants that offer enhanced performance at extreme temperatures. knowledge-sourcing.com The growing emphasis on bio-based and renewable materials is also shaping the market, creating a demand for sustainable production methods for these valuable compounds. marketresearchfuture.com

Research in this area is dynamic, with a focus on developing new and improved catalytic systems for the selective synthesis of branched α-olefins. researchgate.net Innovations in production technologies, such as enhanced catalytic processes and cracking techniques, are enabling more efficient and cost-effective manufacturing. marketresearchfuture.com The synthesis of α-olefins from ethylene (B1197577), an abundant and inexpensive feedstock, is a significant area of industrial and academic interest. researchgate.netresearchgate.net While the direct synthesis from ethylene has historically been limited to linear α-olefins like 1-butene, 1-hexene, and 1-octene (B94956), recent breakthroughs have reported the direct synthesis of branched trimerization and tetramerization products of ethylene. researchgate.netuni-bayreuth.de

Contextualization of 7-Methyl-1-octene within the Higher Olefin Landscape

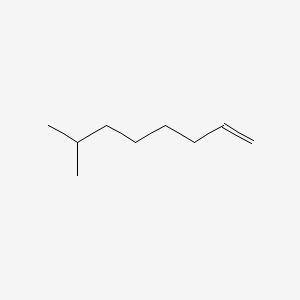

This compound is a branched α-olefin with the chemical formula C9H18. nist.govnist.govnist.gov Its structure consists of an eight-carbon chain with a double bond at the first carbon (an α-olefin) and a methyl group at the seventh carbon. This specific arrangement of atoms gives it distinct chemical properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C9H18 | nist.govnist.govnist.gov |

| Molecular Weight | 126.24 g/mol | nist.govnist.govnist.govstenutz.eu |

| CAS Registry Number | 13151-06-9 | nist.govnist.govnist.govstenutz.eu |

| Density | 0.725 g/mL | stenutz.eu |

| Refractive Index | 1.413 | stenutz.eu |

Within the broader landscape of higher olefins, this compound serves as a valuable chemical intermediate. For example, it can be produced through the elimination reaction of 1-Bromo-7-methyloctane (B1282500). Its applications are found in various chemical syntheses. For instance, it can undergo epoxidation to form 1,2-epoxy-7-methyloctane, a reaction that can be catalyzed by various systems, including enzymatic processes. nih.govcapes.gov.br

The study of this compound and other branched α-olefins is crucial for advancing polymer science. In copolymerization reactions, such as with propene, the incorporation of branched comonomers like 7-methyl-1,6-octadiene (B1581185) (a related diene) can significantly influence the properties of the resulting polymer. acs.org The precise control of monomer concentrations during polymerization is key to producing materials with desired architectures and functionalities. acs.org

Research into the reactions of this compound continues to uncover new possibilities. For example, its self-metathesis, a reaction that redistributes the fragments of the alkene, can be influenced by various catalysts and reaction conditions. google.com Furthermore, its derivatives are being explored for a range of applications. For instance, 7-methyloctanoic acid, which can be derived from related precursors, is used in the production of synthetic lubricants, plasticizers, and even as a food additive. atamanchemicals.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

13151-06-9 |

|---|---|

分子式 |

C9H18 |

分子量 |

126.24 g/mol |

IUPAC 名称 |

7-methyloct-1-ene |

InChI |

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h4,9H,1,5-8H2,2-3H3 |

InChI 键 |

YKHFZRXJMPLNTJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCCCC=C |

产品来源 |

United States |

Synthetic Methodologies and Precursor Transformations

Strategic Approaches to 7-Methyl-1-octene Synthesis

The creation of this compound can be approached from different starting points, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Organometallic Coupling Reactions

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide.

A prominent method for the synthesis of alkenes and other hydrocarbons is the Corey-House synthesis, which utilizes a lithium dialkylcuprate reagent, also known as a Gilman reagent. byjus.comwikipedia.org This reaction is effective for coupling two different alkyl or vinyl groups. chemistrysteps.com For the synthesis of this compound, a plausible approach involves the reaction of a lithium divinylcuprate with an appropriate isoheptyl halide, such as 1-bromo-5-methylhexane.

The Gilman reagent is typically prepared in two steps. First, an organolithium reagent is formed by reacting an organic halide with lithium metal in an anhydrous solvent like diethyl ether. byjus.comnumberanalytics.com This organolithium reagent is then treated with a copper(I) halide, such as copper(I) iodide, to form the lithium dialkylcuprate. wikipedia.orgnumberanalytics.com

The subsequent coupling reaction with the organic halide proceeds via a mechanism that is thought to involve an SN2-like attack of the cuprate (B13416276) on the halide. libretexts.org This forms a transient organocopper(III) intermediate which then undergoes reductive elimination to yield the final coupled product and a neutral organocopper species. libretexts.org

A possible synthetic scheme is outlined below:

Table 1: Plausible Corey-House Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | Vinyl bromide | 2 Li, dry ether | Vinyllithium |

| 2 | Vinyllithium | CuI | Lithium divinylcuprate |

| 3 | 1-Bromo-5-methylhexane | Lithium divinylcuprate | This compound |

Dehydration Pathways from Branched Octanols

The elimination of water from an alcohol, known as dehydration, is a common method for synthesizing alkenes. This reaction is typically acid-catalyzed and proceeds by heating the alcohol. libretexts.org For primary alcohols, temperatures between 170-180°C are generally required in the presence of a strong acid like sulfuric acid or phosphoric acid. libretexts.org The use of solid acid catalysts, such as alumina (B75360) (Al₂O₃), at even higher temperatures (e.g., 350°C) can also effect the dehydration. google.comiyte.edu.tr The reaction generally follows an E1 or E2 mechanism.

The necessary precursor, 7-methyl-1-octanol, is a primary alcohol that can be synthesized through various established methods. ontosight.ai

One common approach is the Grignard reaction . This involves the reaction of a Grignard reagent with an aldehyde or ketone. organicchemistrytutor.commnstate.edu To synthesize 7-methyl-1-octanol, a suitable Grignard reagent, such as 6-methylheptylmagnesium bromide, can be reacted with formaldehyde. The Grignard reagent itself is prepared by reacting the corresponding alkyl halide (1-bromo-6-methylheptane) with magnesium metal in an anhydrous ether solvent. libretexts.org

Another powerful method for the synthesis of anti-Markovnikov alcohols is hydroboration-oxidation . masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent (like BH₃ in THF) across the double bond of an alkene, followed by oxidation with hydrogen peroxide and a base. libretexts.org To synthesize 7-methyl-1-octanol, one could start with this compound and perform a hydroboration-oxidation, though this would not be a practical synthesis of the alcohol to then convert back to the same alkene. A more logical precursor for hydroboration-oxidation would be an alkene that upon reaction yields the desired alcohol structure. For instance, the hydroboration-oxidation of 7-methyl-1-heptene would not yield 7-methyl-1-octanol. A more suitable, though less common, starting material would need to be considered. A detailed procedure for the hydroboration-oxidation of 1-octene (B94956) to 1-octanol (B28484) provides a relevant experimental framework. oc-praktikum.de

Table 2: Representative Synthesis of 7-Methyl-1-octanol via Grignard Reaction

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 1-Bromo-6-methylheptane | Mg, dry ether | 6-Methylheptylmagnesium bromide |

| 2 | Formaldehyde | 1. 6-Methylheptylmagnesium bromide 2. H₃O⁺ (workup) | 7-Methyl-1-octanol |

Halogenation and Dehydrohalogenation Routes for Alkene Formation

A reliable two-step method to convert an alcohol to an alkene involves an initial halogenation followed by a base-induced dehydrohalogenation.

Primary alcohols can be efficiently converted to their corresponding alkyl bromides using reagents such as phosphorus tribromide (PBr₃). This reaction is generally effective and avoids the carbocation rearrangements that can occur when using HBr with secondary or tertiary alcohols. The reaction of 3-methyl-1-octanol with PCl₃ to form 1-chloro-3-methyloctane (B14538021) is noted as an efficient conversion. scribd.com A similar efficiency would be expected for the reaction of 7-methyl-1-octanol with PBr₃.

Following the halogenation, the resulting alkyl halide, in this case, 1-bromo-7-methyloctane (B1282500), can undergo an elimination reaction to form the desired alkene. This is typically achieved by treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), to favor the E2 elimination pathway and minimize competing SN2 substitution reactions.

Table 3: Halogenation and Dehydrohalogenation Route

| Step | Starting Material | Reagents | Product |

| 1 | 7-Methyl-1-octanol | PBr₃ | 1-Bromo-7-methyloctane |

| 2 | 1-Bromo-7-methyloctane | Potassium tert-butoxide (KOtBu) | This compound |

Elimination Reactions for Double Bond Formation

The formation of the terminal double bond in this compound can be achieved through elimination reactions, a fundamental class of reactions in organic chemistry. In this process, a precursor molecule, typically a haloalkane, loses atoms or groups from adjacent carbon atoms to form a π-bond.

A primary route to synthesizing this compound is via the dehydrohalogenation of a suitable precursor like 1-bromo-7-methyloctane. This reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. The mechanism for this transformation can proceed through two main pathways: the bimolecular elimination (E2) reaction and the unimolecular elimination (E1) reaction. libguides.com

The E2 mechanism is a single-step process where a strong base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), simultaneously with the departure of the leaving group. libguides.comiitk.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libguides.com For a primary alkyl halide like 1-bromo-7-methyloctane, the E2 pathway is generally favored, especially with a strong, sterically hindered base.

The E1 mechanism, in contrast, is a two-step process. libguides.com It begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. libguides.com This is followed by a rapid deprotonation of a β-hydrogen by a base (which can be a weak base or the solvent) to form the alkene. libguides.com While E1 reactions are more common for tertiary alkyl halides, the formation of a primary carbocation from 1-bromo-7-methyloctane is highly unfavorable, making the E1 pathway less likely under typical conditions.

In the case of 1-bromo-7-methyloctane, treatment with a strong base promotes an elimination reaction where this compound is the major product.

| Precursor | Reagents | Major Product | Reaction Type |

| 1-Bromo-7-methyloctane | Strong Base (e.g., KOC(CH₃)₃) | This compound | Dehydrohalogenation (Primarily E2) |

Specialized Olefin Production Strategies Applied to Analogues

While direct large-scale synthesis methods for this compound are not widely documented, strategies used for the industrial production of its linear analogue, 1-octene, provide insight into advanced olefin manufacturing. These methods include catalytic telomerization and innovative chemoenzymatic routes.

Catalytic Telomerization and Subsequent Transformations (e.g., for 1-octene)

Telomerization is a catalytic process that involves the linear dimerization of a 1,3-diene with the simultaneous addition of a nucleophile. wikipedia.org This reaction is highly atom-efficient and forms the basis of major industrial processes for producing linear C8 derivatives, which are precursors to 1-octene. wikipedia.orgunirioja.es

The Dow Chemical process is a prominent example, producing 1-octene from butadiene and methanol (B129727). wikipedia.org The process involves several key steps:

Telomerization: 1,3-butadiene (B125203) reacts with methanol in the presence of a palladium-based catalyst. wikipedia.org This yields 1-methoxy-2,7-octadiene (B8591526) as the primary product. wikipedia.org

Hydrogenation: The resulting 1-methoxy-2,7-octadiene is then fully hydrogenated to produce 1-methoxyoctane (B1618030). wikipedia.org

Cracking: Finally, the 1-methoxyoctane undergoes high-temperature cracking over a catalyst like γ-Al₂O₃. This step eliminates methanol (which is recycled) and forms the desired α-olefin, 1-octene.

The telomerization of other dienes, such as isoprene (B109036), has also been explored. unirioja.esbeilstein-journals.org Isoprene telomerization is more complex due to regioselectivity issues, potentially forming various linear and branched products. unirioja.es However, specific palladium-carbene catalyst systems have shown high productivity for the telomerization of isoprene with methanol. researchgate.net The resulting methoxy-dimethyl-octadiene isomers could, in principle, be hydrogenated and cracked to yield branched octenes.

| Process Step | Reactants/Intermediates | Catalyst/Conditions | Product |

| Telomerization | 1,3-Butadiene, Methanol | Palladium/Triarylphosphine Catalyst | 1-Methoxy-2,7-octadiene wikipedia.org |

| Hydrogenation | 1-Methoxy-2,7-octadiene, Hydrogen | Pd/C Catalyst | 1-Methoxyoctane wikipedia.org |

| Cracking | 1-Methoxyoctane | γ-Al₂O₃ Catalyst, High Temp (280–330°C) | 1-Octene, Methanol |

Chemoenzymatic Approaches for α-Olefin Synthesis (e.g., for 1-octene from rhamnolipids)

Chemoenzymatic synthesis combines biological transformations with chemical catalysis to create efficient and sustainable production routes. nih.gov This strategy has been successfully applied to produce 1-octene from renewable resources like carbohydrates, using rhamnolipids as an intermediate. rwth-aachen.demdpi.com Rhamnolipids are biosurfactants composed of rhamnose linked to β-hydroxy fatty acid chains, which can be produced microbially. mdpi.comresearchgate.net

The synthesis route involves two main stages:

Biocatalysis: Recombinant bacteria, such as Pseudomonas putida, are engineered to convert carbohydrates (e.g., glucose) into rhamnolipids. mdpi.comresearchgate.net These microorganisms are cultivated under specific conditions to maximize the yield of these biological intermediates. mdpi.com The fatty acid chains of the rhamnolipids produced by P. putida naturally contain a double bond. rwth-aachen.deresearchgate.net

Chemical Catalysis (Ethenolysis): The extracted rhamnolipids are then subjected to an olefin metathesis reaction called ethenolysis. mdpi.com Using a Grubbs-Hoveyda type catalyst, the double bond within the rhamnolipid's fatty acid chain is cleaved with ethylene (B1197577), selectively generating 1-octene with good conversion rates. rwth-aachen.demdpi.comresearchgate.net

This combined bio-chemical approach demonstrates a sustainable pathway to α-olefins from renewable feedstocks, reducing dependence on fossil resources. rwth-aachen.deresearchgate.net

| Stage | Method | Precursor/Intermediate | Key Reagent/Catalyst | Product |

| Biocatalysis | Whole-cell biocatalysis | Glucose | Recombinant P. putida mdpi.com | Rhamnolipids mdpi.com |

| Chemical Catalysis | Ethenolysis (Olefin Metathesis) | Rhamnolipids | Ethylene, Grubbs-Hoveyda Catalyst mdpi.com | 1-Octene |

Elucidation of Reaction Mechanisms

Olefin Metathesis Mechanisms Involving Branched Alkenes

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org For branched α-olefins like 7-methyl-1-octene, the steric and electronic properties of the substituent can significantly influence the reaction's course.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal alkylidene catalyst and the olefin. chemrxiv.org This forms a metallacyclobutane intermediate. chemrxiv.orgacs.org For a terminal olefin like 1-octene (B94956), which serves as a useful model for this compound, the self-metathesis reaction leads to the formation of 7-tetradecene (B6595692) and ethylene (B1197577). nih.gov This reaction is typically driven forward by the removal of the volatile ethylene by-product. chemrxiv.org

The catalytic cycle for the self-metathesis of an α-olefin (modeled by 1-octene) is initiated by the reaction of the olefin with the metal alkylidene catalyst (I) to form a metallacyclobutane intermediate (II). This intermediate can then undergo cycloreversion to generate a new metal alkylidene (III) and the initial product, ethylene. This new alkylidene (III) then reacts with another molecule of the α-olefin to form a second metallacyclobutane intermediate (IV). The final step is the cycloreversion of this intermediate to release the final product (V, e.g., 7-tetradecene from 1-octene) and regenerate the initial metal alkylidene catalyst (I), allowing the cycle to continue.

In cross-metathesis, two different olefins react. The selectivity of this process is a significant challenge, as it can lead to a mixture of homodimerized and cross-metathesized products. uib.no The distribution of these products is often statistical unless there are significant differences in the reactivity of the olefins or the stability of the intermediates. nsf.gov For branched alkenes, the steric hindrance near the double bond can influence the rate of reaction and the product distribution. The methyl group in this compound is remote from the double bond, and its influence is likely to be less pronounced than for branches closer to the reactive center. However, studies on catalysts with bulky ligands have shown the ability to differentiate alkenes based on the size of even remote substituents. libretexts.org

Table 1: Products of 1-Octene Metathesis

| Reactant | Reaction Type | Primary Products | By-products |

|---|---|---|---|

| 1-Octene | Self-Metathesis | 7-Tetradecene, Ethene | Isomers of octene, secondary metathesis products |

| 1-Octene + Alkene B | Cross-Metathesis | Cross-metathesis product, Ethene | Homodimers of 1-octene and Alkene B |

This table is a generalized representation based on established metathesis principles.

The structure of the metathesis catalyst plays a crucial role in determining the reaction's activity and selectivity, especially when dealing with sterically hindered or branched alkenes. nsf.gov Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high tolerance for various functional groups and their stability. mdpi.com

For sterically hindered alkenes, catalysts with smaller N-heterocyclic carbene (NHC) ligands have been shown to improve efficiency in forming hindered products. nih.gov For instance, reducing the steric bulk on the NHC ligand from N-mesityl to N-tolyl can lead to significant improvements in the metathesis of congested olefins. nsf.gov Conversely, for some substrates, catalysts with more sterically demanding ligands can enhance selectivity by differentiating between alkenes of varying steric bulk, even when the differences are remote from the double bond. libretexts.org

The choice of metal (e.g., Ruthenium, Molybdenum, Tungsten) also has a profound impact. Molybdenum and tungsten catalysts, often referred to as Schrock catalysts, can exhibit higher activity but are generally less tolerant of functional groups compared to their ruthenium counterparts. acs.org In the case of this compound, where the branching is remote, standard Grubbs-type catalysts are expected to be effective. However, optimizing the catalyst by tuning the steric and electronic properties of its ligands could enhance the selectivity towards the desired cross-metathesis product and minimize unwanted side reactions.

Table 2: Influence of Catalyst Type on Metathesis of Hindered Alkenes

| Catalyst Type | Key Feature | Application for Branched Alkenes | Reference |

|---|---|---|---|

| Grubbs 1st Generation | High activity for terminal olefins | Effective for simple α-olefins | chinesechemsoc.org |

| Grubbs 2nd Generation | Higher activity, better for less reactive olefins | Improved performance for some branched systems | nsf.gov |

| Hoveyda-Grubbs | Recoverable, good for electron-deficient olefins | Can be tuned for selectivity with branched alkenes | mdpi.com |

| Schrock (Mo, W) | Very high activity | Can be effective but less functional group tolerant | acs.org |

This table provides a general overview of catalyst characteristics.

A common side reaction in olefin metathesis is the isomerization of the double bond, which can lead to a complex mixture of products and reduce the yield of the desired olefin. rsc.org This isomerization is often catalyzed by ruthenium-hydride species that can form from the decomposition of the primary metathesis catalyst. rsc.orgscirp.org

The proposed mechanism for isomerization involves the formation of a ruthenium-hydride complex, which can add across the double bond of the alkene. Subsequent β-hydride elimination from an adjacent carbon atom results in the formation of an isomerized alkene and regeneration of the ruthenium-hydride catalyst. researchgate.netnist.gov For an α-olefin like 1-octene, this can lead to the formation of 2-octene, 3-octene, and 4-octene. nih.gov These internal olefins can then participate in secondary metathesis reactions, further complicating the product mixture. researchgate.net

Several strategies can be employed to suppress this undesired isomerization. These include the addition of weak acids or other additives that can quench the active hydride species, conducting the reaction at lower temperatures, and minimizing reaction times. acs.org The choice of catalyst is also critical, as some catalysts are more prone to decomposition into isomerization-active species than others.

Radical Reaction Mechanisms

Radical reactions offer an alternative pathway for the functionalization of α-olefins like this compound. These reactions proceed through radical intermediates and can lead to a variety of products depending on the specific reaction conditions.

Atom Transfer Radical Addition (ATRA) is an atom-economical method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double bond. researchgate.netaalto.fi This reaction is particularly effective for α-olefins. The mechanism typically involves the generation of a radical from a halo-compound by a metal catalyst or through photoredox catalysis. aalto.firesearchgate.net

In a photoredox-catalyzed ATRA, a photocatalyst, upon irradiation with light, generates a radical from a haloalkane or α-halocarbonyl compound. aalto.fihaosunsjtu.com This radical then adds to the double bond of the α-olefin, such as this compound, to form a new radical intermediate. This intermediate can then abstract a halogen atom from another molecule of the halo-compound, propagating a radical chain, or it can be trapped by the oxidized photocatalyst to give the final product and regenerate the catalyst. researchgate.netaalto.fi The regioselectivity of the radical addition typically follows an anti-Markovnikov pattern, with the radical adding to the terminal carbon of the α-olefin. The steric hindrance from the remote methyl group in this compound is not expected to significantly alter this regioselectivity.

Table 3: General Scheme for Atom Transfer Radical Addition (ATRA)

| Step | Description |

|---|---|

| Initiation | Generation of a radical (R•) from a precursor (R-X) via a catalyst or light. |

| Propagation 1 | Addition of the radical (R•) to the α-olefin to form a new radical intermediate. |

| Propagation 2 | The new radical intermediate abstracts an atom (X) from another precursor molecule (R-X) to form the product and regenerate the initial radical (R•). |

| Termination | Combination of two radical species. |

This table outlines the fundamental steps of the ATRA mechanism.

The radical polymerization of α-olefins is generally challenging. mdpi.com Unlike monomers such as styrene (B11656) or acrylates, α-olefins are prone to a side reaction known as degradative chain transfer. acs.org In this process, the propagating radical abstracts an allylic hydrogen from a monomer molecule, forming a stable, resonance-stabilized allylic radical. This allylic radical is typically too stable to initiate a new polymer chain, effectively terminating the polymerization process and resulting in low molecular weight oligomers.

For this compound, the presence of allylic hydrogens at the C-3 position makes it susceptible to this chain transfer reaction. However, recent advances have shown that under certain conditions, such as through the use of specific initiators or in the presence of Lewis acids, the radical polymerization of α-olefins can be achieved to yield higher molecular weight polymers. For instance, the copolymerization of 1-octene with methyl acrylate (B77674) mediated by a Lewis acid has been shown to produce high molecular weight copolymers with an alternating structure. In the context of this compound, studies on the related compound 7-methyl-1,6-octadiene (B1581185) have shown that the methyl group can influence the polymerization, acting as a chain transfer agent and leading to lower molar masses in some catalytic systems. researchgate.net

Ionic and Concerted Mechanisms in Olefin Transformations

The oligomerization and isomerization of alkenes like this compound can be effectively explained by the classic carbocation mechanism, particularly in the presence of acid catalysts. ub.edu This mechanism involves the formation of a carbocation, a trivalent and positively charged carbon atom, as a key intermediate. acs.org

Oligomerization:

In the presence of an acid catalyst, the initial step in the oligomerization of an alkene is the protonation of the double bond to form a carbocation. ifpenergiesnouvelles.fr For this compound, this would likely lead to the formation of a secondary carbocation. This carbocation can then be attacked by another molecule of this compound, leading to a larger carbocation, which can then either lose a proton to form a dimer or continue to react with more alkene molecules to form higher oligomers. nih.govresearchgate.net The stability of the carbocation intermediate plays a crucial role, with more stable carbocations being more favorable. researchgate.net The reaction often produces a mixture of dimers, trimers, and higher oligomers. researchgate.net For instance, studies on 1-octene oligomerization have shown the formation of C16 dimers as the main product at certain temperatures. ub.edu

Isomerization:

Carbocation intermediates are also central to the isomerization of alkenes. Once a carbocation is formed, it can undergo rearrangements to form a more stable carbocation. libretexts.org A common rearrangement is a hydride shift, where a hydrogen atom with its pair of electrons moves from an adjacent carbon to the positively charged carbon. libretexts.org Another possibility is a methyl shift, where a methyl group migrates. libretexts.org These rearrangements lead to a shift in the position of the double bond within the molecule, resulting in various isomers. For example, the isomerization of 1-octene can lead to the formation of internal octenes like 2-octene, 3-octene, and 4-octene, as well as branched isomers like methyl-heptenes. ub.eduresearchgate.net The extent of isomerization is influenced by reaction conditions such as temperature and the type of catalyst used. ub.edu

Derivatives of this compound, such as haloalkanes, can undergo nucleophilic substitution and elimination reactions. These reactions are fundamental in organic chemistry for introducing new functional groups or creating double bonds. libretexts.org

Nucleophilic Substitution:

In nucleophilic substitution reactions, a nucleophile, which is an electron-rich species, attacks the carbon atom bearing a leaving group (e.g., a halogen). ncert.nic.in This results in the replacement of the leaving group by the nucleophile. libretexts.org These reactions can proceed through two primary mechanisms: SN1 and SN2.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. ncert.nic.inlibretexts.org The rate of this reaction depends only on the concentration of the substrate. ncert.nic.in Tertiary and secondary alkyl halides are more likely to undergo SN1 reactions due to the stability of the corresponding carbocations. libretexts.org

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. ncert.nic.in The rate depends on the concentration of both the substrate and the nucleophile. ncert.nic.in Primary alkyl halides favor the SN2 mechanism due to less steric hindrance. ncert.nic.inlibretexts.org

For a derivative like 1-bromo-7-methyloctane (B1282500), reaction with nucleophiles such as hydroxide, alkoxides, or amines would lead to the corresponding alcohols, ethers, and amines. The mechanism would likely be SN2, given it is a primary halide.

Elimination Reactions:

Elimination reactions often compete with nucleophilic substitution. In these reactions, a base removes a proton from a carbon atom adjacent to the one bearing the leaving group, leading to the formation of a double bond. masterorganicchemistry.com Similar to substitution, there are two main mechanisms:

E1 (Elimination Unimolecular): This mechanism is also a two-step process that proceeds through a carbocation intermediate, and it competes with the SN1 reaction. libretexts.org

E2 (Elimination Bimolecular): This is a one-step concerted mechanism where the base removes a proton, and the leaving group departs simultaneously. libretexts.org

For a derivative like 1-bromo-7-methyloctane, treatment with a strong, sterically hindered base like potassium tert-butoxide would favor an E2 elimination to regenerate this compound.

Cycloaddition reactions are concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct. msu.edu The Diels-Alder reaction is a prominent example, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org

While this compound itself is not a diene, it can act as a dienophile in a Diels-Alder reaction. The reaction involves the [4+2] cycloaddition of the diene's four π-electrons and the dienophile's two π-electrons. wikipedia.org The reaction is typically thermally initiated and proceeds in a single, concerted step through a cyclic transition state. msu.eduwikipedia.org

The stereochemistry of the reactants is retained in the product. The reaction is also subject to the endo rule, which states that the dienophile's substituent with π-electron density will preferentially orient itself under the diene in the transition state. Lewis acids can be used to catalyze Diels-Alder reactions, often increasing the reaction rate and selectivity. wikipedia.org

Other types of cycloaddition reactions involving alkenes include [2+2] cycloadditions, which form four-membered rings, and 1,3-dipolar cycloadditions, which form five-membered heterocyclic rings. asianpubs.orgorganic-chemistry.org For instance, the Huisgen 1,3-dipolar cycloaddition involves a 1,3-dipole reacting with a dipolarophile (like an alkene) to form a five-membered ring. organic-chemistry.org

Polymerization and Copolymerization Studies

Homopolymerization of Branched α-Olefins

The homopolymerization of branched α-olefins like 7-methyl-1-octene presents unique challenges and opportunities compared to their linear counterparts. The steric hindrance introduced by the side chains can affect catalyst activity, monomer insertion, and the resulting polymer architecture.

Several classes of catalysts have been investigated for the polymerization of branched α-olefins. These include traditional Ziegler-Natta systems, more modern metallocene catalysts, and late-transition-metal complexes such as Ni(II)-based α-diimine systems.

Ziegler-Natta catalysts, the pioneering systems for olefin polymerization, are typically heterogeneous catalysts composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst. wikipedia.orgminia.edu.eg These catalysts are known for their ability to produce highly linear and stereoregular polymers from α-olefins. libretexts.orglibretexts.org In the context of branched α-olefins, the stereoselectivity of the catalyst is crucial for controlling the spatial arrangement of the side chains, which in turn dictates the polymer's crystallinity and mechanical properties.

The performance of Ziegler-Natta catalysts in the polymerization of branched α-olefins is influenced by factors such as the type of internal and external electron donors used, which can enhance the isotacticity of the polymer. tue.nl For instance, in the polymerization of 1-hexene, the use of certain electron donors has been shown to significantly increase the isotactic content of the resulting poly(1-hexene). tandfonline.com While specific data for this compound is limited, studies on analogous branched monomers like 3-methyl-1-butene (B165623) have demonstrated the feasibility of producing isotactic polymers with these catalyst systems.

Table 1: Performance of a Ziegler-Natta Catalyst in the Polymerization of a Branched α-Olefin Analogue (Poly(1-hexene))

| Catalyst System | Monomer | Polymerization Temperature (°C) | Activity (kg polymer/mol Ti·h) | Isotacticity (%) |

|---|

Metallocene catalysts are a class of single-site catalysts that offer greater control over polymer architecture compared to traditional Ziegler-Natta systems. rsc.orgrsc.org These homogeneous catalysts, typically based on Group 4 metals like zirconium or titanium sandwiched between cyclopentadienyl-type ligands, can produce polymers with narrow molecular weight distributions and uniform comonomer incorporation. softbeam.netnih.gov The ability to tailor the ligand framework of metallocene catalysts allows for precise control over the stereochemistry of the resulting polymer. zendy.io

For branched α-olefins, metallocene catalysts can be designed to produce isotactic, syndiotactic, or atactic polymers by modifying the symmetry and steric bulk of the ligands. hhu.de While detailed studies on the homopolymerization of this compound using metallocenes are not extensively reported, research on other α-olefins demonstrates the potential to control the molecular weight and properties of the resulting polymers. researchgate.net The choice of metallocene structure and polymerization conditions significantly impacts the catalyst's activity and the final polymer characteristics. ymerdigital.com

Table 2: Metallocene-Catalyzed Polymerization of an α-Olefin Analogue (1-octene)

| Catalyst | Co-catalyst | Polymerization Temperature (°C) | Molecular Weight (Mw, g/mol ) | Polydispersity (Mw/Mn) |

|---|---|---|---|---|

| Et(Ind)₂ZrCl₂ | MAO | 30 | 150,000 | 2.1 |

Nickel(II)-based α-diimine complexes are a class of late-transition-metal catalysts known for their unique "chain-walking" mechanism. scirp.org This mechanism allows the catalyst to migrate along the polymer chain, resulting in the formation of branched polymers from simple α-olefins. polimi.itacs.org The degree and type of branching can be controlled by modifying the structure of the α-diimine ligand and the polymerization conditions. mdpi.com

In the polymerization of branched α-olefins, the chain-walking ability of these catalysts can lead to complex and highly branched polymer structures. researchgate.net The interplay between monomer insertion and catalyst migration determines the final microstructure of the polymer. Studies on the polymerization of 1-octene (B94956) with these catalysts have shown that the resulting polymers can range from amorphous elastomers to semi-crystalline plastics, depending on the branching pattern. acs.org This suggests that the polymerization of this compound with Ni(II)-based α-diimine complexes could lead to novel materials with tunable properties.

The ability to control the molecular weight and polydispersity (a measure of the distribution of molecular weights) is crucial for tailoring the processing characteristics and mechanical properties of polymers. In the polymerization of branched α-olefins, these parameters are influenced by the choice of catalyst, polymerization temperature, monomer concentration, and the presence of chain transfer agents.

With metallocene catalysts, the molecular weight of polyolefins can be controlled by adjusting the polymerization temperature and monomer pressure. acs.org Generally, higher temperatures lead to lower molecular weights due to increased rates of chain termination reactions. The single-site nature of metallocenes typically results in polymers with narrow molecular weight distributions (polydispersity index close to 2). softbeam.net

For Ni(II)-based α-diimine catalysts, the molecular weight and polydispersity can be influenced by the steric and electronic properties of the ligand. polimi.itacs.org Bulky ligands tend to produce higher molecular weight polymers by suppressing chain transfer reactions. The living nature of some of these catalyst systems at low temperatures allows for the synthesis of polymers with very narrow molecular weight distributions. mdpi.com

The microstructure of a polymer chain, including the type and distribution of branches and any regio-irregularities (i.e., non-standard monomer insertions), has a profound impact on its physical properties. For polymers derived from branched α-olefins like this compound, understanding the microstructure is key to predicting its performance.

¹³C NMR spectroscopy is a powerful technique for elucidating the microstructure of polyolefins. nih.govresearchgate.net By analyzing the chemical shifts of the carbon atoms in the polymer backbone and side chains, it is possible to identify and quantify different types of branches and regio-defects. acs.org

In the case of polymers produced with Ni(II)-based α-diimine catalysts, ¹³C NMR is used to characterize the complex branching patterns that result from the chain-walking mechanism. acs.orgresearchgate.net This analysis can reveal the presence of methyl, ethyl, propyl, and longer branches along the polymer backbone. uchile.cl

Regio-irregularities, such as 2,1- or 1,3-monomer insertions, can also occur during polymerization and affect the polymer's properties. With Ziegler-Natta and metallocene catalysts, the regioselectivity is generally high, leading to predominantly 1,2-insertions. However, certain catalyst structures and reaction conditions can lead to an increase in regio-errors. The mechanism of stereospecific polymerization with these catalysts has been a subject of extensive study. rsc.org

Table 3: Common Microstructural Features in Poly(α-olefins) and their Detection by ¹³C NMR

| Microstructural Feature | Description | Typical ¹³C NMR Chemical Shift Range (ppm) |

|---|---|---|

| Main Chain Methylene (B1212753) | Carbons in the polymer backbone | 25-45 |

| Methine at Branch Point | Carbon where a side chain is attached | 30-40 |

| Side Chain Carbons | Carbons within the monomer's original side chain | 10-35 |

Note: The chemical shift ranges are approximate and can vary depending on the specific polymer and solvent used for NMR analysis.

Catalyst Systems for Poly(this compound) and Analogues

Copolymerization with Diverse Comonomers

Detailed research literature specifically investigating the copolymerization of this compound across the outlined subsections is limited. However, studies on structurally related monomers, such as 7-methyl-1,6-octadiene (B1581185) (MOD), provide insights into the synthesis of functional olefin copolymers and the control of their architecture.

Functional Olefin Copolymers and Architectural Control

Research into the architectural control of functional poly(α-olefin)s has been conducted through the copolymerization of propene with 7-methyl-1,6-octadiene (MOD). acs.org The use of an autoclave equipped with an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer allows for real-time, online monitoring of the MOD comonomer concentration during polymerization. acs.org This setup, combined with a dosage system for the liquid MOD and a gas flow controller for propene, enables precise regulation of monomer concentrations. acs.org

By maintaining a constant comonomer concentration, this method facilitates the creation of functional copolymers with uniform architectures, containing up to 30.5 mol% of incorporated MOD. acs.org In contrast, copolymerizations without this precise control can lead to a non-uniform distribution of MOD units along the polymer chains. This heterogeneity is caused by significant shifts in the MOD concentration during the reaction, resulting in materials that can be fractionated into components with varying comonomer content. acs.org

The catalyst system rac-Et[Ind]₂ZrCl₂/MAO has been effectively used in these semibatch reactions to achieve such architectural control. acs.org The ability to monitor and regulate monomer feed in real-time is crucial for producing copolymers with tailored and consistent microstructures. acs.org

| Control Method | Comonomer (MOD) Distribution | Resulting Copolymer Architecture | Key Technology |

|---|---|---|---|

| Constant MOD concentration via controlled dosage | Uniform | Homogeneous with up to 30.5 mol% MOD | Online ATR-FTIR monitoring |

| No concentration control (batch reaction) | Non-uniform | Heterogeneous (fractions from 7.2 to 11.5 mol% MOD) | Standard batch polymerization |

Alternating Copolymerization Dynamics with Polar Monomers (e.g., Methyl Acrylate)

No specific research findings on the alternating copolymerization of this compound with polar monomers like methyl acrylate (B77674) were identified in the available literature.

Lewis Acid Catalysis in Copolymerization (e.g., Sc(OTf)₃)

The use of Lewis acids such as Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) as catalysts in the copolymerization of this compound has not been specifically detailed in the available research.

Impact of Difunctional Comonomers on Molecular Weight and Branching (e.g., 1,7-Octadiene)

There is no available information regarding studies on the impact of difunctional comonomers like 1,7-octadiene (B165261) on the molecular weight and branching in copolymerization reactions involving this compound.

Stereospecific and Stereoselective Copolymerization

Information regarding the stereospecific and stereoselective copolymerization of this compound is not available in the reviewed scientific literature.

Comonomer Incorporation and Reaction Rate Regulation

The regulation of comonomer incorporation is a critical aspect of creating uniform copolymers. In the copolymerization of propene and the related monomer 7-methyl-1,6-octadiene (MOD), achieving a uniform incorporation distribution is essential for consistent material properties. acs.org Research has shown that without active regulation, the concentration of MOD can shift significantly during polymerization, leading to a non-uniform incorporation of the comonomer into the polymer chains. acs.org

By employing online monitoring techniques such as ATR-FTIR spectroscopy, researchers can precisely control the monomer feed. This allows for the copolymerization to proceed under constant comonomer concentrations, which directly results in a more uniform incorporation of MOD along the polymer backbone. acs.org This level of control is vital for tailoring the final properties of the functional polyolefin. acs.org

In-depth Analysis of this compound Reveals Gaps in Polymerization Research

Efforts to synthesize information regarding the specific polymerization characteristics of this compound have been unsuccessful. The majority of published research in the field of olefin polymerization centers on linear alpha-olefins such as ethylene (B1197577), propylene, 1-butene, 1-hexene, and 1-octene. These monomers are of immense industrial interest, and consequently, their polymerization using various catalyst systems, including Ziegler-Natta and metallocene catalysts, has been thoroughly documented. hhu.dewikipedia.orglibretexts.org

The user's request for a detailed article on this compound, structured around specific topics such as cross-linking in copolymer systems, tacticity and geometric isomerism, and chain branching and cyclopolymerization mechanisms, could not be fulfilled due to the absence of specific data in the scientific literature for this particular branched alpha-olefin.

Research on related compounds, such as ethylene/1-octene copolymers, provides insights into the general behavior of alpha-olefins in polymerization processes. For instance, studies on these copolymers detail the influence of comonomer incorporation on polymer properties, including density, crystallinity, and mechanical performance. google.comnih.gov Furthermore, the mechanisms of various polymerization catalysts, including their stereoselectivity and the nature of active centers, have been extensively explored for common alpha-olefins. researchgate.netymerdigital.comlibretexts.org However, it is not scientifically rigorous to extrapolate these findings to this compound, as the presence and position of the methyl branch in the monomer can significantly influence its reactivity and the resulting polymer's microstructure and properties.

The lack of specific data for this compound extends to all the subsections of the requested article outline:

Advanced Catalysis Research

Catalyst Performance and Activity Metrics

Evaluating the efficiency of a catalyst is critical for both academic research and industrial application. Key metrics include turnover number (TON) and turnover frequency (TOF).

The Turnover Number (TON) represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated. The Turnover Frequency (TOF) is the TON per unit of time, measuring the speed or activity of the catalyst.

In the context of olefin metathesis, ruthenium-based Grubbs catalysts have demonstrated exceptionally high performance. Studies on the self-metathesis of 1-octene (B94956) provide a clear example of the remarkable efficiency these catalysts can achieve. researchgate.netresearchgate.net For instance, second-generation Grubbs catalysts have achieved TONs significantly higher than first-generation ones. ufpb.brresearchgate.net A catalyst bearing a bulky N-heterocyclic carbene ligand (IPrH₂) produced a TON greater than 640,000 and an initial TOF over 3,800 s⁻¹ at 60°C in the self-metathesis of 1-octene. ufpb.brresearchgate.net

The following table summarizes the performance of different Grubbs-type catalysts in the self-metathesis of 1-octene.

| Catalyst Type | Ligands | Temperature (°C) | Max. TON | Max. Initial TOF (s⁻¹) | Selectivity (to 7-tetradecene) | Reference |

| Grubbs 1st Gen | (PCy₃)₂ | 22 | ~19,000 | 2.4 | >99% | ufpb.br |

| Grubbs 2nd Gen (2a) | (IMesH₂)(PCy₃) | 22 | ~95,000 | 4.2 | >99% | ufpb.br |

| Grubbs 2nd Gen (2b) | (IPrH₂)(PCy₃) | 22 | >640,000 | 88 | >99% | ufpb.brresearchgate.net |

| Grubbs 2nd Gen (2b) | (IPrH₂)(PCy₃) | 60 | >640,000 | >3,800 | ~100% | ufpb.brresearchgate.net |

| Chelating Pyridinyl-Alcoholato (GCYC) | (H₂IMes)(O^N) | 70 | 6,631 | - | 42% | sun.ac.za |

Table data is for the substrate 1-octene.

The chemical environment around the metal center, dictated by the ligands and cocatalysts, profoundly impacts catalytic performance.

Ligand Design : The steric and electronic properties of ligands are crucial for activity, selectivity, and stability. beilstein-journals.org In the polymerization of 1-octene, titanium and zirconium complexes with different phosphine-containing [PN] or [NPN] ligands exhibit varied activities; complexes with [PN] ligands were active, while the [NPN]-Zr complex showed negligible activity for 1-octene. dntb.gov.ua In ethylene (B1197577)/1-octene copolymerization, a major breakthrough was achieved using bis(phenoxy-imine) (FI) zirconium-amido precatalysts. acs.org These systems, when activated, showed significantly higher 1-octene incorporation (up to 7.2 mol%) compared to traditional benzyl (B1604629) or methyl analogues (0-1.0 mol%). acs.org The choice of substituents on pyridinyl-alcoholato ligands in Grubbs-type catalysts can enhance thermal stability and influence reaction rates in 1-octene metathesis. beilstein-journals.orgnih.gov

Cocatalysts : Cocatalysts, or activators, are often required to generate the active catalytic species. In Ziegler-Natta and metallocene polymerization, organoaluminum compounds like methylaluminoxane (B55162) (MAO) are common cocatalysts. researchgate.netsciengine.com The nature of the activator can dramatically affect the catalytic activity and the properties of the resulting polymer. dntb.gov.uanih.gov For example, bis(phenoxy-imine) Ti(IV) complexes effectively catalyze ethylene/1-octene copolymerization in the presence of Al/Mg activators. nih.gov

Stereocontrol in Catalytic Processes

Controlling the three-dimensional arrangement of atoms (stereochemistry) during a reaction is a primary goal of catalysis, particularly in polymerization.

In the context of α-olefin polymerization, stereocontrol dictates the tacticity of the polymer chain (e.g., isotactic, syndiotactic, or atactic), which in turn determines the material's physical properties. thieme-connect.de The development of Ziegler-Natta catalysts marked a revolution in producing stereoregular polymers. sci-hub.se Homogeneous single-site catalysts, especially metallocenes, have enabled even finer control over polymer microstructure. thieme-connect.deumventures.org

For higher α-olefins like 1-octene, achieving high stereospecificity is a significant challenge. However, specific catalyst systems have shown success. Vanadium complexes with [OSSO]-type ligands, when activated, can produce isotactically enriched poly(1-octene). d-nb.info Similarly, certain titanium and zirconium complexes supported by [PN] ligands yield isotactic-rich poly(1-octene). dntb.gov.ua The stereospecificity of catalysts for propene polymerization often serves as a benchmark, with the principles of chiral recognition by the catalyst's active site being extendable to higher olefins. researchgate.netacs.org The stereoselective copolymerization of chiral α-olefins has also been achieved using high-activity Ziegler-Natta catalysts. acs.orgcapes.gov.br

Enantioselective and Diastereoselective Transformations

The presence of a chiral center in one of its enantiomers and its prochiral double bond makes 7-methyl-1-octene a substrate of interest for asymmetric catalysis. Enantioselective and diastereoselective transformations aim to convert this alkene into products with one or more new, well-defined stereocenters. While specific research on this compound is limited, studies on analogous terminal alkenes, particularly 1-octene, provide significant insights into potential catalytic strategies.

One of the most studied enantioselective transformations for terminal alkenes is asymmetric hydroformylation. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, creating a chiral aldehyde. The challenge lies in controlling both regioselectivity (branched vs. linear product) and enantioselectivity (the formation of one enantiomer over the other). rsc.org For terminal alkenes like 1-octene, hydroformylation can produce a chiral branched aldehyde, 2-methyloctanal, and an achiral linear aldehyde, nonanal. osti.gov

Research into the hydroformylation of 1-octene using rhodium catalysts with chiral ligands has demonstrated the feasibility of achieving high enantioselectivity. nih.gov For instance, the use of rhodium complexes with phosphine (B1218219) ligands like Ph-BPE has shown success in producing branched aldehydes with high enantiomeric excess (ee). nih.gov The steric and electronic properties of the ligand are crucial in directing the approach of the alkene to the metal center, thereby controlling the stereochemical outcome. While linear aldehydes are often favored with unfunctionalized terminal alkenes, specialized ligand design can enhance the formation of the desired branched, chiral product. rsc.org

The table below summarizes representative catalytic systems used for the enantioselective hydroformylation of the related substrate, 1-octene, which can be considered indicative of potential systems for this compound.

Table 1: Catalytic Systems for Enantioselective Hydroformylation of 1-Octene

| Catalyst Precursor | Chiral Ligand | Temperature (°C) | Pressure (psi, CO/H₂) | Branched:Linear Ratio | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Rh(acac)(CO)₂ | (S,S)-Ph-BPE | 80 | 150 | Good | Up to 98:2 er |

| Rh(acac)(CO)₂ | (R)-Biphep | 80 | 60 | ~11.5:1 (for styrene) | Moderate |

Data derived from studies on analogous 1-alkenes. osti.govnih.gov

Stereoelective Polymerization

Stereoelective polymerization is a process in which a catalyst selectively polymerizes one enantiomer from a racemic mixture of monomers. This technique is of significant interest for producing isotactic polymers from racemic α-olefins. In the case of a racemic mixture of (R)- and (S)-7-methyl-1-octene, a stereoelective catalyst would preferentially incorporate one enantiomer into the growing polymer chain, leaving the unreacted monomer enriched in the other enantiomer.

Research on the polymerization of structurally similar chiral α-olefins, such as 3,7-dimethyl-1-octene (B1361380), provides a valuable model for the potential behavior of this compound. Studies involving the polymerization of racemic 3,7-dimethyl-1-octene using heterogeneous or homogeneous isotactic-specific Ziegler-Natta catalysts have shown highly stereospecific insertion of the monomer into the metal-carbon bond of the growing polymer chain. sigmaaldrich.com This stereospecificity arises from the catalyst's ability to distinguish between the two enantiomers, preferentially selecting one to create a polymer with a highly ordered, isotactic microstructure.

The mechanism of stereoelection in these systems often involves a chiral catalyst site that favors the coordination and insertion of one enantiomer over the other. For example, with certain Ziegler-Natta catalysts, the polymerization of racemic α-olefins can yield an isotactic polymer from one enantiomer while the other enantiomer remains largely unreacted or is incorporated much more slowly. sigmaaldrich.com This process not only yields a stereoregular polymer but also allows for the kinetic resolution of the racemic monomer.

Metallocene catalysts have also been extensively studied for the stereoselective polymerization of α-olefins. hhu.de Chiral metallocene complexes, when activated by a cocatalyst like methylaluminoxane (MAO), can create catalysts with well-defined active sites that exert precise control over the stereochemistry of the polymerization. acs.org The symmetry of the metallocene ligand (e.g., C₂-symmetric or Cₛ-symmetric) directly influences the resulting polymer tacticity (isotactic or syndiotactic). thieme-connect.de

Table 2: Catalyst Systems for Stereoselective Polymerization of Branched α-Olefins

| Monomer | Catalyst System | Polymer Microstructure | Key Finding |

|---|---|---|---|

| (R,S)-3,7-dimethyl-1-octene | Ziegler-Natta (Isospecific) | Isotactic | Highly stereospecific insertion of the monomer. sigmaaldrich.com |

| Propene/7-Methyl-1,6-octadiene (B1581185) | rac-Et[Ind]₂ZrCl₂/MAO | - | Controlled copolymerization achieved. acs.org |

Theoretical and Computational Chemistry Applications

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying chemical reactions involving 7-Methyl-1-octene. numberanalytics.com DFT calculations can elucidate reaction pathways, determine the energies of intermediates and transition states, and predict the stereochemical outcomes of reactions.

Energetics and Transition State Analysis

DFT studies have been employed to analyze the energetics of reactions involving α-olefins like 1-octene (B94956), which serves as a close structural analog to this compound. For instance, in the context of metathesis reactions, DFT calculations have been used to investigate the reaction mechanism with specific catalysts. nih.gov These studies perform geometry optimization of all participating species and map the potential energy surface for various activation and catalytic cycles. nih.gov The calculations reveal that the formation of certain catalytically active species is both kinetically and thermodynamically favored. nih.gov

Transition state analysis is a critical component of these studies. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, and its energy determines the reaction's activation energy. numberanalytics.com DFT calculations can model these transition states, providing insights into the reaction barriers. For example, in sulfa-Michael additions, which are relevant to understanding the reactivity of alkenes, DFT has been used to calculate activation energies. acs.org However, it has been noted that for some reaction types, especially those involving charged transition states, DFT calculations can have limitations, and the choice of functional and basis set is crucial for accuracy. acs.org

The energetics of monomer insertion into a growing polymer chain have also been modeled using DFT. In zirconocene-catalyzed oligomerization of 1-octene, DFT calculations at the M06-2X/DGDZVP level have been used to model the main and side reactions, helping to explain experimental observations. mdpi.com These calculations can evaluate the feasibility of different reaction pathways, such as the insertion of the alkene into a metal-hydride bond versus a metal-carbon bond. d-nb.info

Conformational Analysis and Stereochemical Prediction

Conformational analysis is essential for understanding the three-dimensional structure of molecules and how this influences their reactivity. For flexible molecules like this compound, multiple conformations can exist, and their relative energies can impact reaction outcomes. acs.org DFT methods are used to perform extensive conformational searches to identify the most stable conformers. acs.org The accuracy of calculated thermochemical data, such as activation barriers, can be significantly affected if only a single conformation is considered. acs.org

In the context of polymerization, the stereochemistry of the resulting polymer is of great interest. DFT calculations can be used to predict the stereochemical outcome of polymerization reactions. By modeling the transition states for the insertion of monomers with different stereochemistries, it is possible to determine which pathway is energetically favored. This approach has been applied to understand the stereoselectivity in the polymerization of other functionalized olefins. osti.gov For example, in the synthesis of siladecalins, DFT calculations were used to predict the relative energies of different stereoisomers, which were then compared with experimental results. osti.gov

The prediction of NMR parameters using DFT can also aid in stereochemical assignment. By calculating the NMR chemical shifts for different possible stereoisomers and comparing them to experimental data, the correct structure can be identified. acs.orgresearchgate.net This combined experimental and computational approach provides a powerful tool for structural elucidation.

Molecular Modeling and Simulation of Polymerization Processes

Molecular modeling and simulation techniques are invaluable for studying the complex processes involved in polymerization. These methods can provide a detailed picture of how individual monomer units add to a growing polymer chain and how the final microstructure of the polymer is determined.

Prediction of Polymer Microstructure

The microstructure of a polymer, including the distribution of comonomers and the presence of branches, has a profound impact on its physical properties. uwaterloo.ca Molecular modeling can be used to predict the microstructure of polymers derived from this compound.

Monte Carlo simulations are a powerful tool for this purpose. By developing a probabilistic model based on the kinetics of the polymerization reaction, it is possible to simulate the growth of polymer chains and predict properties like molecular weight distribution, chemical composition distribution, and the number and length of blocks in block copolymers. researchgate.netacs.org These models can be validated with experimental data and used to design polymers with specific microstructures. researchgate.net

Modeling of Monomer Insertion and Chain Propagation

The fundamental steps of polymerization are monomer insertion and chain propagation. Computational models can provide a detailed understanding of these processes at the atomic level.

The insertion of a monomer into the active site of a catalyst involves several steps, including coordination of the monomer to the catalyst, formation of new chemical bonds, and rearrangement of the catalyst-polymer complex. acs.org Quantum mechanics (QM) calculations, often in combination with molecular mechanics (MM) in a QM/MM approach, can be used to model the energetics of these steps. numberanalytics.com

Red Moon simulations, a type of accelerated molecular dynamics, have been used to study the copolymerization of ethene and 1-octene. acs.org These simulations can model the successive insertion of monomer units and the movement of the polymer chain between catalyst sites. acs.org By calculating the activation energies for monomer insertion, it is possible to understand the relative rates of incorporation of different monomers and how this affects the final polymer composition. acs.org

The single unit monomer insertion (SUMI) technique, combined with DFT calculations, has been used to study the kinetics of the initial stages of RAFT polymerization. rsc.org This approach simplifies the complex kinetics by focusing on the addition of a single monomer unit, allowing for a detailed analysis of the activation and initiation steps. rsc.org

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound and how this relates to its reactivity. By solving the electronic Schrödinger equation, these methods can determine the distribution of electrons in the molecule and identify regions that are susceptible to chemical attack. acs.org

The reactivity of an alkene is largely determined by the nature of its carbon-carbon double bond. Quantum chemical calculations can quantify the electron density at the double bond and calculate properties such as the ionization potential and electron affinity, which are related to the molecule's ability to act as a nucleophile or electrophile.

In the context of organometallic catalysis, the interaction between the olefin and the metal center is crucial. Quantum chemical methods can be used to analyze the electronic structure of the catalyst-olefin complex and understand the nature of the bonding. researchgate.net This can help to explain why certain catalysts are more active or selective for the polymerization of a particular olefin.

Furthermore, quantum chemical calculations can be used to study the effect of substituents on the reactivity of the olefin. For this compound, the methyl group at the 7-position can have both steric and electronic effects that influence its polymerization behavior. Computational analysis can help to disentangle these effects and provide a more complete understanding of the molecule's reactivity.

Electron Delocalization and Bonding Characterization

Theoretical and computational methods, particularly Natural Bond Orbital (NBO) analysis, provide valuable insights into the electronic structure, bonding, and reactivity of molecules like this compound. numberanalytics.comacs.org NBO analysis translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling familiar Lewis structures. acs.org This approach is instrumental in understanding concepts like electron delocalization and hyperconjugation. youtube.com

In the context of an alkene such as this compound, the double bond consists of a σ (sigma) and a π (pi) bond. The π bond is a region of high electron density above and below the plane of the carbon atoms. NBO analysis can quantify the electron density in these bonds. icm.edu.pl For instance, the electron density of conjugated double bonds is typically around 1.9e, indicating strong delocalization. icm.edu.pl

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (like a π* orbital of the double bond). youtube.com For this compound, this would primarily involve interactions between the σ orbitals of the C-H bonds on the carbons adjacent to the double bond and the π* anti-bonding orbital of the C=C double bond. This delocalization of electron density strengthens the molecule and can influence its reactivity. youtube.com

The stability of a molecule can be analyzed by examining these hyperconjugative interactions. icm.edu.pl The energy of these interactions can be calculated using second-order perturbation theory within the NBO framework. mdpi.com For example, the interaction between a donor NBO (i) and an acceptor NBO (j) has a stabilization energy (E(2)) calculated as:

E(2) = ΔEij = qi * (F(i,j)^2) / (εj - εi)

where qi is the donor orbital occupancy, εi and εj are the energies of the orbitals, and F(i,j) is the off-diagonal NBO Fock matrix element. icm.edu.pl Larger E(2) values indicate stronger interactions and greater stabilization. These interactions can influence the geometry and reactivity of the molecule. youtube.commdpi.com

Acidity and Catalytic Site Characterization

The acidity of a hydrocarbon is related to the stability of the carbanion formed upon deprotonation. For terminal alkenes like this compound, the vinyl proton (the hydrogen attached to a double-bonded carbon) is generally not very acidic. However, its acidity is greater than that of alkanes. quora.com This is attributed to the hybridization of the carbon atom involved in the C-H bond. quora.comlibretexts.org

In alkenes, the carbon atoms of the double bond are sp² hybridized, meaning they have 33.3% s-character. quora.com The s-orbitals are closer to the nucleus than p-orbitals. Therefore, the electrons in an sp² hybrid orbital are held more closely to the nucleus, making the carbon more electronegative than an sp³ hybridized carbon (25% s-character) found in alkanes. quora.com This increased electronegativity helps to stabilize the negative charge of the resulting vinyl anion.

Computational methods can be used to predict the acidity of molecules and characterize the nature of catalytic sites involved in their reactions. The acidity of catalytic sites, often classified as Brønsted (proton-donating) or Lewis (electron-accepting) acids, is crucial for many chemical transformations of alkenes, such as oligomerization. ub.eduberkeley.eduosti.gov For example, the oligomerization of 1-octene has been studied using solid acid catalysts like macroreticular ion-exchange resins. ub.edu The accessible acidity of these catalysts was found to be a key parameter influencing the reaction. ub.edu

Computational studies can model the interaction between the alkene and the acid catalyst. For instance, in the dimerization of isobutene (2-methyl-1-propene), a related branched alkene, computational studies helped to identify the structure of the strong Brønsted acid site in a metal-organic framework catalyst. berkeley.eduosti.gov These studies revealed that the active site involved a hydrogen-bonded pair between a water molecule and a sulfate (B86663) group on the catalyst surface. berkeley.edu Dehydration of the catalyst significantly reduced its activity, confirming the importance of this specific structure for catalysis. berkeley.eduosti.gov Similar computational approaches could be applied to understand the catalytic reactions of this compound, providing insights into reaction mechanisms and helping to design more efficient catalysts.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 7-methyl-1-octene, offering detailed insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. uobasrah.edu.iqlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The terminal vinyl protons (=CH₂) typically appear as multiplets in the downfield region, while the allylic protons (-CH₂-CH=CH₂) also show distinct signals. The protons of the methyl groups in the isopropyl moiety at the 7-position and the methylene (B1212753) groups along the carbon chain resonate at specific upfield chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the this compound molecule. The olefinic carbons of the double bond are readily identified in the downfield region of the spectrum. The chemical shifts of the aliphatic carbons provide confirmation of the branched structure.

In the context of polymerization, NMR is crucial for characterizing the resulting polymer. For instance, in copolymers of propene and 7-methyl-1,6-octadiene (B1581185) (a related branched olefin), ¹H NMR is used to determine the amount of the diene incorporated into the copolymer by analyzing the relative intensities of specific peaks. acs.org

Interactive Table: Representative NMR Data for Olefinic Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Vinylic (=CH₂) | 4.5 - 5.5 |

| ¹H | Allylic (-C-CH=C) | 1.6 - 2.6 |

| ¹H | Aliphatic (CH, CH₂, CH₃) | 0.8 - 1.7 |

| ¹³C | Vinylic (C=C) | 100 - 150 |

| ¹³C | Aliphatic (C-C) | 10 - 60 |

Note: Specific chemical shifts can vary depending on the solvent and other structural features.

Infrared (IR) Spectroscopy (e.g., ATR-FTIR for real-time monitoring)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound, the IR spectrum shows characteristic absorption bands that confirm its identity. spectroscopyonline.comvscht.cz

Key characteristic IR absorption bands for 1-alkenes like this compound include:

=C-H stretch: A band typically appearing just above 3000 cm⁻¹, which is characteristic of the C-H bonds on the double bond. vscht.czspcmc.ac.in For 1-octene (B94956), this appears at approximately 3077 cm⁻¹. spectroscopyonline.comspcmc.ac.in

C=C stretch: A band in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretching vibration. spectroscopyonline.comvscht.cz In 1-octene, this is observed around 1641-1644 cm⁻¹. spectroscopyonline.comvscht.cz

=C-H bend (out-of-plane): Strong bands in the 1000-650 cm⁻¹ region, which are indicative of the out-of-plane bending of the C-H bonds on the vinyl group. vscht.cz

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful variant for real-time, in-line monitoring of reactions. mdpi.com For example, the metallocene-catalyzed homopolymerization of 1-octene can be monitored online by following the characteristic bands of the 1-octene double bond. acs.org This allows for precise control of monomer concentrations during copolymerization reactions, such as those involving propene and 7-methyl-1,6-octadiene. acs.orgresearchgate.net The progress of such reactions can be followed by quantifying the decrease in the intensity of a characteristic band, for instance, the CH₂ out-of-plane bend of the vinyl group at 910 cm⁻¹. acs.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) |

| C-H Stretch | =C-H (vinyl) | ~3077 |

| C-H Stretch | -C-H (aliphatic) | <3000 |

| C=C Stretch | Alkene | ~1642 |

| C-H Bend | =C-H (out-of-plane) | ~994 and ~910 |

Mass Spectrometry (MS) for Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. uobasrah.edu.iq It is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₈, the molecular weight is 126.24 g/mol . nist.govnist.govnist.govchemeo.com The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to this mass. nist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can help to confirm the branching and the position of the double bond.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. nih.govpsu.edu This is particularly useful for analyzing complex mixtures, allowing for the identification of individual components, including isomers and impurities. nih.gov

Chromatographic Separations and Polymer Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing the properties of polymers derived from it.

Gas Chromatography (GC) for Purity and Composition Analysis

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. rsc.org It is widely used to determine the purity of this compound and to quantify its presence in reaction mixtures. libretexts.org By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the compound can be identified. libretexts.org The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

The NIST Chemistry WebBook provides gas chromatography data for this compound, including its Kovats retention index, which is a standardized measure of retention time. nist.gov GC is also instrumental in determining the ratio of linear to branched products in chemical reactions. rsc.org For instance, in the hydroformylation of olefins, GC analysis of the crude reaction mixture is used to determine the n/i (normal/iso) ratio of the resulting aldehydes.

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution

When this compound is used as a monomer or comonomer in polymerization reactions, gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is the primary method for characterizing the resulting polymers. ufl.edushimadzu.com GPC separates molecules based on their size in solution, with larger molecules eluting first. ufl.edu

This technique provides crucial information about the polymer's:

Molecular Weight Averages: Including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). ufl.edushimadzu.com